
VU 0650991
概要
説明
VU 0650991は、グルカゴン様ペプチド-1受容体の非競合的アンタゴニストです。経口バイオアベイラビリティと脳への浸透性で知られています。 This compoundの化学名は7-(4-クロロフェニル)-5,8-ジヒドロ-1,3-ジメチル-5,5-ビス(トリフルオロメチル)ピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオンです .
科学的研究の応用
Chemical Properties and Mechanism of Action
VU 0650991 has the following chemical characteristics:
- IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming
- Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .
The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .
Diabetes and Metabolic Disorders
This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .
Central Nervous System Studies
The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .
Cancer Research
Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .
Case Study 1: Insulin Secretion Inhibition
A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .
Case Study 2: Neuroprotective Effects
Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .
Table 1: Solubility Data for this compound
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 44.07 | 100 |
Ethanol | - | 10 |
Parameter | Value |
---|---|
IC50 | 0.65 - 0.69 μM |
Selectivity | >40-fold for GLP-1R |
Effects on Insulin Secretion | Inhibitory |
Effects on Blood Glucose Levels | Increasing |
作用機序
VU 0650991は、グルカゴン様ペプチド-1受容体に結合して非競合的アンタゴニストとして作用することで、その効果を発揮します。これは、受容体の活性部位とは異なる部位に結合し、受容体がその天然のリガンドによって活性化されるのを防ぐことを意味します。 この阻害は、インスリン分泌の減少と血糖値の上昇につながります .
類似の化合物との比較
類似の化合物
エクセンディン-4: 別のグルカゴン様ペプチド-1受容体アンタゴニストですが、作用機序が異なります。
リラグルチド: 糖尿病や肥満の治療に使用されるグルカゴン様ペプチド-1受容体アゴニストです。
デュラグルチド: 同様の治療的応用を持つ別のグルカゴン様ペプチド-1受容体アゴニストです.
独自性
This compoundは、グルカゴン様ペプチド-1受容体の非競合的アンタゴニズムにおいて独特であり、競合的アンタゴニストまたはアゴニストとして作用する他の化合物とは異なります。 脳への浸透性と経口バイオアベイラビリティは、研究ツールと治療薬としての可能性をさらに高めています .
生化学分析
Biochemical Properties
VU 0650991 plays a significant role in biochemical reactions. It interacts with the GLP-1 receptor, a member of the glucagon receptor family . It blocks the activity of Exendin-4, a potent insulinotropic peptide, in potentiating insulin secretion from primary mouse pancreatic islets in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GLP-1 receptor. Specifically, it decreases blood insulin and increases blood glucose levels in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive antagonism of the GLP-1 receptor . By binding to this receptor, it inhibits the activity of Exendin-4, thereby affecting insulin secretion and blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and resistant to enzymatic degradation due to its binding to serum albumin .
Transport and Distribution
It is known to be orally bioavailable and brain penetrant , suggesting that it can cross the blood-brain barrier.
Subcellular Localization
Given its role as a GLP-1 receptor antagonist, it is likely to be found wherever GLP-1 receptors are located in the cell .
準備方法
合成経路と反応条件
VU 0650991の合成は、市販の出発物質から始まる複数のステップを含みます反応条件は、通常、目的の生成物の形成を促進するために、強塩基と高温の使用を伴います .
工業生産方法
This compoundの工業生産は、収率と純度を最大化する合成経路の最適化を伴う可能性があります。これには、反応効率とスケーラビリティを向上させるための連続フローリアクターの使用が含まれる可能性があります。 さらに、再結晶化またはクロマトグラフィーなどの精製ステップが、最終製品が要求された仕様を満たすように行われます .
化学反応の分析
反応の種類
VU 0650991は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応を使用して、化合物に存在する官能基を変更できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成された主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成する可能性があります .
類似化合物との比較
Similar Compounds
Exendin-4: Another glucagon-like peptide-1 receptor antagonist, but with a different mechanism of action.
Liraglutide: A glucagon-like peptide-1 receptor agonist used in the treatment of diabetes and obesity.
Dulaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Uniqueness
VU 0650991 is unique in its non-competitive antagonism of the glucagon-like peptide-1 receptor, which distinguishes it from other compounds that act as competitive antagonists or agonists. Its ability to penetrate the brain and its oral bioavailability further enhance its potential as a research tool and therapeutic agent .
生物活性
VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).
- Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- CAS Number : 488097-06-9
- Purity : ≥98% (HPLC)
- Solubility : Soluble in DMSO (max concentration 100 mM)
This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .
In Vivo Studies
In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .
Case Study Overview
A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .
Summary of Research Findings
Study Reference | Focus | Key Findings |
---|---|---|
Nance et al., 2017 | Development of GLP-1R antagonists | This compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors |
In Vitro Studies | Insulin secretion modulation | Blocks Exendin-4 induced insulin secretion from mouse pancreatic islets |
In Vivo Studies | Glucose homeostasis | Decreases blood insulin and increases blood glucose levels |
特性
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。